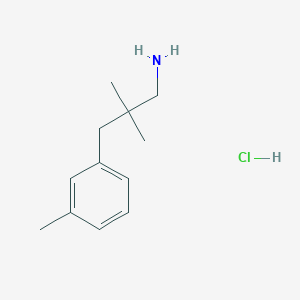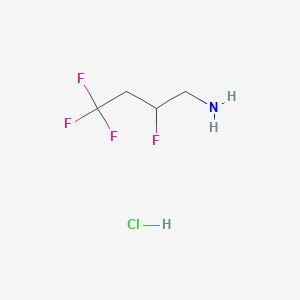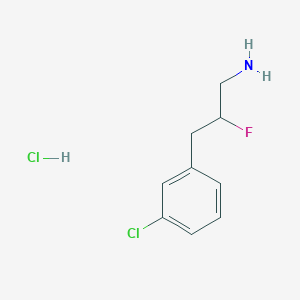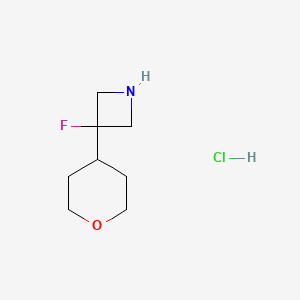
trans-2-(Cyclohexylamino)cyclobutan-1-ol
Descripción general
Descripción
Trans-2-(Cyclohexylamino)cyclobutan-1-ol (TCC) is an organic compound belonging to the cyclic amines family. It is a cyclic ether and is a colourless liquid with a faint odour. TCC is used in a variety of scientific research applications, such as synthetic organic chemistry, biochemistry and physiology, and has a wide range of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Trans-2-(Cyclohexylamino)cyclobutan-1-ol has a wide range of scientific research applications, including organic synthesis, biochemistry and physiology. In organic synthesis, trans-2-(Cyclohexylamino)cyclobutan-1-ol is used as a reagent for the synthesis of a variety of compounds, including amino acids and amines. In biochemistry and physiology, trans-2-(Cyclohexylamino)cyclobutan-1-ol is used as an enzyme inhibitor and as a probe for the study of enzyme-substrate interactions. It is also used to study the structure and properties of proteins, as well as to study the structure and function of cell membranes.
Mecanismo De Acción
Trans-2-(Cyclohexylamino)cyclobutan-1-ol acts as an enzyme inhibitor by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. In addition, trans-2-(Cyclohexylamino)cyclobutan-1-ol can also interact with the substrate of the enzyme, preventing it from binding to the active site.
Biochemical and Physiological Effects
trans-2-(Cyclohexylamino)cyclobutan-1-ol has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, trans-2-(Cyclohexylamino)cyclobutan-1-ol has been shown to inhibit the activity of enzymes involved in the synthesis of proteins. In addition, trans-2-(Cyclohexylamino)cyclobutan-1-ol has been shown to have anti-inflammatory and antinociceptive effects, as well as to have neuroprotective and anticonvulsant effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using trans-2-(Cyclohexylamino)cyclobutan-1-ol in laboratory experiments include its low cost, its availability, and its stability. In addition, trans-2-(Cyclohexylamino)cyclobutan-1-ol is relatively easy to synthesize and can be stored for long periods of time without degradation. The main limitation of using trans-2-(Cyclohexylamino)cyclobutan-1-ol in laboratory experiments is its low solubility in water, which can make it difficult to use in aqueous solutions.
Direcciones Futuras
The future directions for trans-2-(Cyclohexylamino)cyclobutan-1-ol research include further exploration of its biochemical and physiological effects, as well as its potential applications in drug discovery and development. In addition, further research into its mechanism of action, as well as its potential synergistic effects with other compounds, could lead to new and improved therapeutic strategies. Finally, further studies into its structure and properties could lead to the development of new and improved synthetic methods.
Propiedades
IUPAC Name |
(1R,2R)-2-(cyclohexylamino)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-10-7-6-9(10)11-8-4-2-1-3-5-8/h8-12H,1-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISNJVULUOCQPW-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(Cyclohexylamino)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2E)-3-[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B1484702.png)

![methyl(3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propyl)amine](/img/structure/B1484705.png)
![3-[1-(cyanomethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1484706.png)
![1-{1-[2-(benzyloxy)ethyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1484707.png)
![2-[6-Oxo-3-(thiophen-3-yl)-1,6-dihydropyridazin-1-yl]acetic acid](/img/structure/B1484708.png)
amine hydrochloride](/img/structure/B1484709.png)
![3-[(2-Bromophenyl)methyl]-3-fluoroazetidine hydrochloride](/img/structure/B1484710.png)





